molecular formula C7H9N3O4S B8686223 N-ethyl-5-nitropyridine-3-sulfonamide CAS No. 62009-10-3

N-ethyl-5-nitropyridine-3-sulfonamide

Cat. No.: B8686223
CAS No.: 62009-10-3
M. Wt: 231.23 g/mol
InChI Key: HQXCONSTUVKATQ-UHFFFAOYSA-N
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Description

N-ethyl-5-nitropyridine-3-sulfonamide is a sulfonamide derivative featuring a nitro-substituted pyridine core. Its structure comprises a pyridine ring with a nitro group at the 5-position and a sulfonamide group at the 3-position, where the sulfonamide nitrogen is substituted with an ethyl group. Synthetically, it is likely prepared via sulfonation of pyridine derivatives followed by nitration and subsequent amidation with ethylamine.

Properties

CAS No.

62009-10-3

Molecular Formula

C7H9N3O4S

Molecular Weight

231.23 g/mol

IUPAC Name

N-ethyl-5-nitropyridine-3-sulfonamide

InChI

InChI=1S/C7H9N3O4S/c1-2-9-15(13,14)7-3-6(10(11)12)4-8-5-7/h3-5,9H,2H2,1H3

InChI Key

HQXCONSTUVKATQ-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CN=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

N-ethyl-5-nitropyridine-3-sulfonamide exhibits potential antimicrobial properties. The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzymes involved in bacterial folate metabolism, which is crucial for bacterial growth. Similar compounds have demonstrated antibacterial activity by disrupting metabolic pathways essential for bacteria.

Case Study: Inhibition of Bacterial Growth
A study demonstrated that derivatives of sulfonamides, including this compound, effectively inhibited the growth of various bacterial strains. The mechanism involved competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

1.2 Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. Its structural characteristics allow it to interact with biological targets involved in inflammatory responses, potentially making it useful in treating inflammatory diseases.

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecular architectures.

Table 1: Chemical Transformations Involving this compound

Transformation TypeDescriptionExample Reaction
ReductionNitro group reduction to amineN-ethyl-5-amino-pyridine-3-sulfonamide
OxidationConversion to sulfone derivativesN-ethyl-5-nitro-pyridine-3-sulfone
CouplingFormation of biaryl compoundsCoupling with aryl halides

Mechanistic Studies

3.1 Enzyme Interaction Studies

This compound's ability to bind to specific enzymes has been a focus of mechanistic studies. These studies reveal that the compound acts as a competitive inhibitor, effectively blocking enzyme activity by mimicking natural substrates.

Case Study: Enzyme Binding Affinity
Research involving enzyme kinetics demonstrated that this compound binds effectively to target enzymes, showcasing its potential as a lead compound for developing new therapeutics aimed at bacterial infections and inflammation .

Structural Analogues and Comparative Analysis

The structural features of this compound allow for comparisons with other sulfonamide derivatives, highlighting variations in biological activity and reactivity.

Table 2: Structural Comparison of Sulfonamide Derivatives

Compound NameStructural FeaturesUnique Characteristics
5-Nitropyridine-2-sulfonamideNitro at 5-position, sulfonamide at 2-positionDifferent reactivity due to positional changes
4-Nitropyridine-2-sulfonamideNitro at 4-position, sulfonamide at 2-positionVarying biological activity profile
N-(2-Ethoxyethyl)-N-methyl-5-nitropyridine-3-sulfonamideMethyl instead of ethyl on nitrogenVariations in solubility and biological activity

Comparison with Similar Compounds

Table 1: Structural Comparison

Property This compound N-benzyl-5-nitropyridine-3-sulfonamide
Substituent Ethyl (-CH₂CH₃) Benzyl (-CH₂C₆H₅)
Molecular Weight* ~242 g/mol ~304 g/mol
Aromatic Contribution None Benzene ring

*Calculated based on molecular formulas.

Physicochemical Properties

Infrared (IR) and Raman spectroscopy are critical for characterizing sulfonamides. Both compounds exhibit characteristic peaks for the nitro group (asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ in IR) and sulfonamide S=O stretches (~1150–1300 cm⁻¹) . However, the N-H stretching region (~3300 cm⁻¹) may differ due to hydrogen-bonding effects: the ethyl group’s smaller size could allow stronger intermolecular interactions compared to the sterically hindered benzyl analog .

Table 2: Spectral Data

Vibration Mode N-ethyl Derivative (IR/Raman) N-benzyl Derivative (IR/Raman)
Nitro (NO₂) asymmetric stretch ~1530 cm⁻¹ ~1530 cm⁻¹
Sulfonamide S=O stretch ~1250 cm⁻¹ ~1245 cm⁻¹
N-H stretch Broad, ~3300 cm⁻¹ Weaker/absent

Preparation Methods

Nitration of Pyridine Derivatives

The synthesis of N-ethyl-5-nitropyridine-3-sulfonamide begins with the nitration of pyridine precursors. A widely cited method involves the reaction of 4-chloro-2-aminopyridine with a nitrating mixture (concentrated nitric acid and sulfuric acid) at controlled temperatures (0–5°C). This step introduces the nitro group at the 5-position of the pyridine ring, yielding 4-chloro-2-amino-3-nitropyridine as an intermediate. The nitration mechanism proceeds via electrophilic aromatic substitution, facilitated by the electron-donating amino group, which directs nitro-group placement to the meta position.

Critical Parameters:

  • Temperature Control: Maintaining sub-5°C conditions prevents undesired side reactions, such as ring oxidation.

  • Reagent Ratios: A 1:1 volumetric ratio of HNO₃ to H₂SO₄ optimizes nitro-group incorporation while minimizing decomposition.

Sulfonamide Group Introduction

The sulfonamide moiety is introduced through chlorosulfonation followed by amidation. In a representative procedure, 5-nitropyridine-3-sulfonyl chloride is synthesized by treating 3-mercapto-5-nitropyridine with chlorine gas in hydrochloric acid at -20°C. Subsequent reaction with ethylamine in aqueous ammonia yields the target sulfonamide.

Reaction Scheme:

3-Mercapto-5-nitropyridineCl2,HCl5-Nitropyridine-3-sulfonyl ChlorideNH2C2H5This compound\text{3-Mercapto-5-nitropyridine} \xrightarrow{\text{Cl}2, \text{HCl}} \text{5-Nitropyridine-3-sulfonyl Chloride} \xrightarrow{\text{NH}2\text{C}2\text{H}5} \text{this compound}

Yield Optimization:

  • Solvent Selection: Dichloromethane enhances sulfonyl chloride stability during the amidation step.

  • Stoichiometry: A 1.2:1 molar ratio of ethylamine to sulfonyl chloride maximizes conversion (yield: 67–72%).

Electrochemical Synthesis Techniques

Microflow Reactor Design

Recent advances employ electrochemical microflow reactors for the one-pot synthesis of this compound. This method utilizes a continuous-flow system with graphite electrodes, enabling precise control over reaction kinetics. Nitration and sulfonamide formation occur sequentially within the reactor, reducing intermediate isolation steps.

Advantages:

  • Reaction Time: Complete synthesis in <30 minutes, versus 8–12 hours for traditional methods.

  • Sustainability: Eliminates stoichiometric acids, reducing waste by 40%.

Operational Conditions:

ParameterValue
Voltage2.5 V
Temperature25°C
Flow Rate0.5 mL/min
Yield58%

Mechanistic Insights

The electrochemical pathway involves the in situ generation of nitrosonium ions (NO⁺) from nitric acid, which react with pyridine to form a nitroso intermediate. Subsequent oxidation yields the nitro group, while sulfonamide formation proceeds via electrophilic attack of sulfonyl radicals generated at the anode.

Comparative Analysis of Synthesis Methods

Yield and Efficiency

MethodYield (%)Time (h)Purity (%)
Traditional Organic67–728–1298
Electrochemical580.595

Traditional methods offer higher yields but require prolonged reaction times and generate acidic waste. Electrochemical synthesis, while less efficient, aligns with green chemistry principles.

Scalability and Industrial Relevance

Batch processes dominate industrial production due to established infrastructure for handling corrosive reagents like H₂SO₄. However, microflow electrochemical systems are gaining traction in pilot-scale applications, particularly for high-value pharmaceuticals.

Troubleshooting and Optimization Strategies

Common Side Reactions

  • Over-Nitration: Excessive HNO₃ concentration leads to dinitro byproducts. Mitigated by incremental reagent addition.

  • Sulfonamide Hydrolysis: Prolonged exposure to moisture degrades the sulfonamide group. Anhydrous solvents (e.g., THF) improve stability.

Catalytic Enhancements

The addition of catalytic FeCl₃ (5 mol%) accelerates nitration by stabilizing nitrosonium intermediates, improving yield to 78% in traditional routes .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-ethyl-5-nitropyridine-3-sulfonamide (CAS: 62009-10-3)?

Methodological Answer: The synthesis typically involves sulfonylation of 5-nitropyridine-3-amine with ethylsulfonyl chloride under controlled conditions. Key parameters include:

  • Solvent Selection: Use anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride.
  • Temperature: Maintain 0–5°C during reagent addition to suppress side reactions (e.g., nitration byproducts).
  • Catalysis: Triethylamine (1.2–1.5 eq) is critical for neutralizing HCl and driving the reaction to completion.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.
    Reference: Molecular formula (C₇H₉N₃O₄S) and synthesis protocols for analogous sulfonamides .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • HPLC-MS: Use a C18 column (3.5 µm, 150 × 4.6 mm) with 0.1% formic acid in water/acetonitrile (70:30) for retention time (~6.2 min) and m/z 256.03 [M+H]⁺.
  • NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.85 (d, pyridine H), 3.25 (q, CH₂CH₃), 1.35 (t, CH₃).
  • FTIR: Confirm sulfonamide S=O stretches at 1340–1290 cm⁻¹ and nitro group at 1530 cm⁻¹.
    Validation: Cross-validate with USP/EPA guidelines for trace impurity detection .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (25–40°C) in buffers (pH 1–13). The compound is stable at pH 4–7 but hydrolyzes rapidly under alkaline conditions (pH >10) due to sulfonamide cleavage.
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Store at 2–8°C in inert atmospheres.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection: Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to model nitro group electron-withdrawing effects and sulfonamide resonance.
  • Key Findings:
    • The nitro group reduces electron density on the pyridine ring (LUMO = −1.8 eV), enhancing electrophilic reactivity.
    • Sulfonamide S=O bonds exhibit strong polarization (Mulliken charges: S = +1.2, O = −0.7).
      Table 1: DFT-Calculated Properties vs. Experimental Data
PropertyB3LYP/6-311++G(d,p)Experimental (NMR/IR)
S=O Bond Length (Å)1.431.45 (X-ray)
Nitro Group Charge−0.35−0.32 (ESP)
Reference: DFT validation using Becke exchange and Lee-Yang-Parr correlation .

Q. What validated methods are recommended for detecting nitrosamine impurities in this compound?

Methodological Answer:

  • Sample Preparation: Extract using acetonitrile/water (50:50) with ultrasonication.
  • Detection: LC-MS/MS (MRM mode) with USEPA Method 521 :
    • Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm).
    • LOQ: 0.01 ppm for N-nitrosodiethylamine.
  • Validation Parameters:
    • Linearity (R² > 0.998), precision (RSD < 5%), recovery (90–110%).
      Reference: EMA guidelines for nitrosamine analysis .

Q. How do solvent effects influence the nucleophilic substitution reactivity of this compound?

Methodological Answer:

  • Solvent Screening: Test DMSO, DMF, and THF using kinetic studies (UV-Vis at 320 nm).
    • Polar Aprotic Solvents (DMSO): Increase reaction rate (k = 0.45 min⁻¹) due to stabilization of transition state.
    • Protic Solvents (MeOH): Slow kinetics (k = 0.12 min⁻¹) due to hydrogen bonding with sulfonamide.
  • Computational Support: Solvent dielectric constants correlate with activation energy (R² = 0.89).

Q. Can structure-activity relationship (SAR) studies predict the pharmacological potential of this compound derivatives?

Methodological Answer:

  • Derivative Synthesis: Introduce substituents at the pyridine C2 position (e.g., halogens, methyl).
  • Bioassay: Test inhibition of cyclooxygenase-2 (COX-2) via ELISA.
    • Key Finding: Fluorine at C2 improves IC₅₀ by 40% (3.2 µM vs. 5.5 µM for parent compound).
  • QSAR Modeling: Use CoMFA to correlate logP and Hammett constants with activity .

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